

# An In-depth Technical Guide to 2-Fluoroacryloyl Chloride

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## Compound of Interest

Compound Name: 2-Fluoroacryloyl chloride

Cat. No.: B100640

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This guide provides a comprehensive technical overview of **2-Fluoroacryloyl chloride** (2-FAC), a pivotal reagent in advanced chemical synthesis. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's structural intricacies, reactivity, synthesis protocols, and critical applications, grounding all claims in verifiable scientific sources.

## Introduction: The Strategic Importance of 2-Fluoroacryloyl Chloride

**2-Fluoroacryloyl chloride** (CAS No. 16522-57-7) is a highly reactive, fluorinated acylating agent that has emerged as a valuable building block in both medicinal chemistry and materials science.<sup>[1][2]</sup> Its structure is deceptively simple, yet the interplay between the acyl chloride, the vinyl group, and the strategically placed fluorine atom confers a unique reactivity profile.<sup>[3]</sup> This duality allows for its use in a wide array of chemical transformations, from creating bespoke polymers with tailored properties to synthesizing complex pharmaceutical intermediates.<sup>[2][4]</sup>

The presence of the fluorine atom significantly alters the electronic properties of the acryloyl system, enhancing the electrophilicity of both the carbonyl carbon and the  $\beta$ -carbon of the vinyl group.<sup>[3]</sup> This activation is central to its utility. In drug discovery, for instance, the 2-fluoroacrylamide moiety derived from 2-FAC is a key component in the design of targeted covalent inhibitors for kinases like Anaplastic Lymphoma Kinase (ALK) and Bruton's Tyrosine Kinase (BTK).<sup>[1]</sup> In materials science, 2-FAC is a precursor for specialty fluorinated polymers with desirable characteristics such as high thermal stability and chemical resistance.<sup>[2][4]</sup> This

guide will explore the foundational chemistry of 2-FAC, providing the in-depth knowledge necessary for its effective and safe utilization in a research and development setting.

## Part 1: Molecular Structure and Physicochemical Properties

A thorough understanding of 2-FAC's molecular architecture is fundamental to predicting its behavior in chemical reactions. The molecule's reactivity is a direct consequence of its electronic and steric properties.

### Core Structural Analysis

**2-Fluoroacryloyl chloride**, systematically named 2-fluoroprop-2-enoyl chloride, possesses the molecular formula  $C_3H_2ClFO$ .<sup>[2][5]</sup> The core structure consists of a three-carbon chain featuring a terminal vinyl group ( $C=C$ ) and an acyl chloride functional group ( $-COCl$ ). The key feature is the substitution of a fluorine atom at the C2 (alpha) position.

The molecule is largely planar. The fluorine atom, being highly electronegative, exerts a strong inductive electron-withdrawing effect. This effect, combined with the electron-withdrawing nature of the acyl chloride group, polarizes the molecule significantly. This polarization enhances the reactivity of the acyl chloride towards nucleophilic acyl substitution and makes the vinyl group susceptible to nucleophilic addition reactions.<sup>[1][3]</sup>

### Physicochemical and Spectroscopic Data

Quantitative data provides a clear profile of the compound's physical characteristics and is essential for experimental design.

Table 1: Physicochemical Properties of **2-Fluoroacryloyl Chloride**

Property	Value	Source(s)
CAS Number	16522-55-7	[1][4][6]
Molecular Formula	C <sub>3</sub> H <sub>2</sub> ClFO	[4][5]
Molecular Weight	108.50 g/mol	[2][4][5]
Boiling Point	81.8 °C at 760 mmHg	[4]
Density	1.248 g/cm <sup>3</sup>	[4]
Refractive Index	1.389	[4]
Flash Point	3.3 °C	[4]
SMILES	<chem>C=C(C(=O)Cl)F</chem>	[2]
InChI Key	JBKRPXAZWRLPSW- UHFFFAOYSA-N	[1][2]

**Spectroscopic Signature:** While a comprehensive public database of spectra is limited, the expected spectroscopic characteristics can be inferred from the structure and data on analogous compounds.

- <sup>1</sup>H NMR: The two vinyl protons would appear as distinct multiplets, likely in the range of 6.0-7.0 ppm. Their chemical shifts and coupling constants would be influenced by their geometric relationship to the fluorine atom.
- <sup>13</sup>C NMR: Three distinct signals would be expected: one for the carbonyl carbon (~160-170 ppm), and two for the vinyl carbons, with the fluorine- and chlorine-bearing carbons showing characteristic shifts and C-F coupling.
- <sup>19</sup>F NMR: A single resonance would confirm the presence of the fluorine atom.[5]
- IR Spectroscopy: Strong characteristic absorption bands would be present for the C=O stretch of the acyl chloride (typically ~1780-1815 cm<sup>-1</sup>) and the C=C stretch of the vinyl group (~1620-1640 cm<sup>-1</sup>).

## Part 2: Synthesis and Chemical Reactivity

The utility of 2-FAC is predicated on its accessibility through synthesis and its predictable reactivity in subsequent transformations.

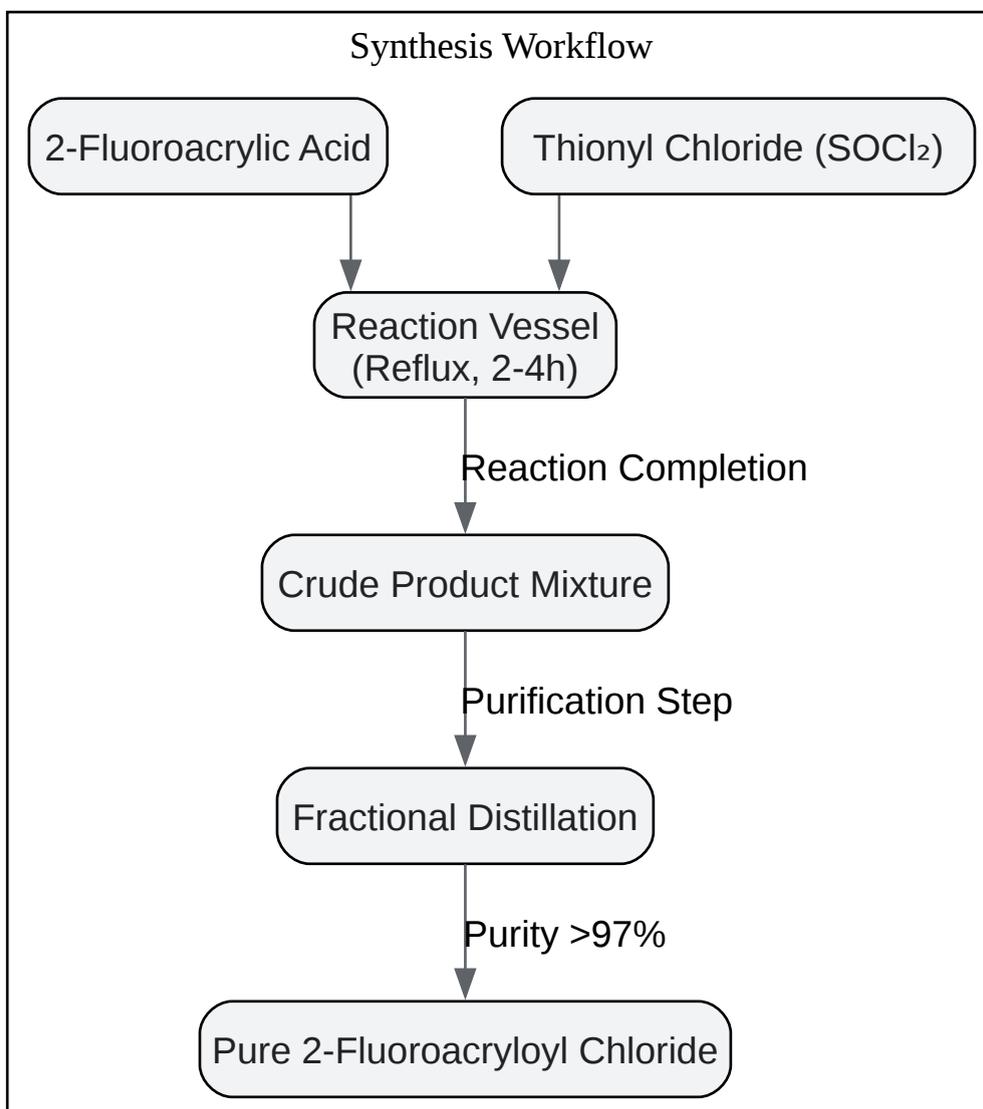
## Synthesis Methodology

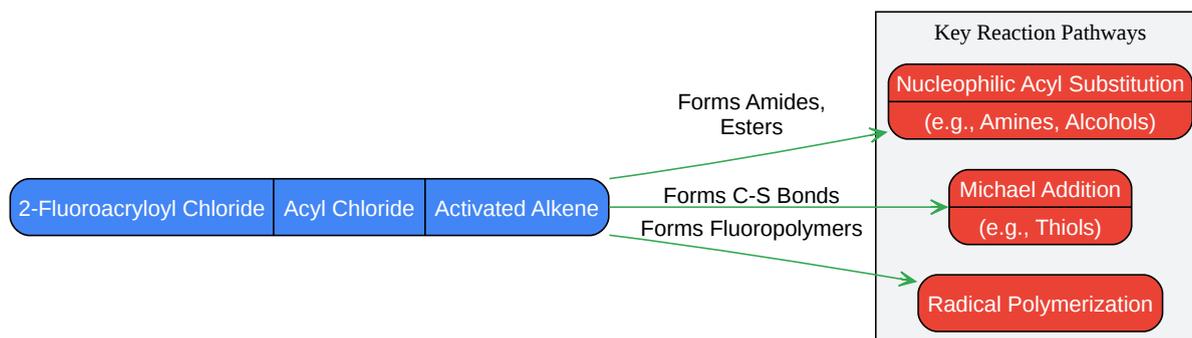
Several synthetic routes to **2-Fluoroacryloyl chloride** have been explored. A common and direct approach involves the fluorination of acryloyl chloride.<sup>[1]</sup> Another documented method is the dehydrofluorination of 2,3-difluoropropionyl chloride.<sup>[1]</sup>

Protocol: Synthesis via Halogen Exchange (Conceptual) Causality: This conceptual protocol is based on established principles of converting carboxylic acids to acyl chlorides, a standard and reliable transformation. The choice of thionyl chloride is based on its efficacy and the volatile nature of its byproducts (SO<sub>2</sub> and HCl), which simplifies purification.

- **Reactant Preparation:** In a fume hood, charge a dry, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet with 2-fluoroacrylic acid (1.0 eq).
- **Reagent Addition:** Slowly add thionyl chloride (SOCl<sub>2</sub>, ~1.2-1.5 eq) dropwise to the flask at room temperature with stirring. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
- **Reaction:** After the addition is complete, gently heat the reaction mixture to reflux (typically 50-70°C) and maintain for 2-4 hours, or until gas evolution ceases. The reaction progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
- **Purification:** Upon completion, the excess thionyl chloride and solvent (if used) can be removed by distillation. The resulting **2-Fluoroacryloyl chloride** is then purified by fractional distillation under reduced pressure to yield the final product.

Self-Validation: The purity of the distilled product should be confirmed by NMR spectroscopy and its boiling point compared to the literature value.<sup>[4]</sup> The protocol is self-validating as the successful conversion is easily tracked and the final product has distinct physical properties.





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## Sources

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